molecular formula C7H3Cl2NO3S B8686502 2,3-Dichlorobenzenesulfonyl isocyanate

2,3-Dichlorobenzenesulfonyl isocyanate

Cat. No.: B8686502
M. Wt: 252.07 g/mol
InChI Key: BYFPEHZDYYSKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichlorobenzenesulfonyl isocyanate (CAS 68984-06-5) is a reactive organosulfur compound with the molecular formula C7H3Cl2NO3S. This compound serves as a versatile building block in organic synthesis and is particularly valuable for the preparation of sulfonamide derivatives . As a sulfonyl isocyanate, it belongs to a class of compounds recognized for their role as key intermediates in the production of various agrochemicals and pharmaceuticals . Researchers utilize this reagent to introduce the sulfonyl isocyanate functional group into target molecules, enabling the exploration of new chemical entities and materials. The compound requires strict cold-chain transportation and must be stored in an inert atmosphere at 2-8°C to maintain its stability and reactivity . It is classified with the UN number 2206 and is a moisture-sensitive material . Handling should only be performed by qualified professionals in a well-ventilated laboratory fume hood, using appropriate personal protective equipment (PPE). This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H3Cl2NO3S

Molecular Weight

252.07 g/mol

IUPAC Name

2,3-dichloro-N-(oxomethylidene)benzenesulfonamide

InChI

InChI=1S/C7H3Cl2NO3S/c8-5-2-1-3-6(7(5)9)14(12,13)10-4-11/h1-3H

InChI Key

BYFPEHZDYYSKOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,3-dichlorobenzenesulfonyl isocyanate with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Reactivity Profile Applications
This compound (hypothetical) C₇H₃Cl₂NO₃S ~259.53 (calculated) Not available –NCO, –SO₂–, Cl substituents High electrophilicity; reacts with alcohols, amines Specialty polymers, agrochemical intermediates
2,3-Dichlorophenyl isocyanate C₇H₃Cl₂NO 188.01 25550-53-2 –NCO, Cl substituents Moderate reactivity; used in PU synthesis Polyurethanes, coatings
Chlorosulfonyl isocyanate ClSO₂NCO 156.99 36997-03-2 –NCO, –SO₂Cl Extremely reactive; hydrolyzes rapidly Sulfonamides, pharmaceuticals
Phenyl isocyanate C₇H₅NO 119.12 103-71-9 –NCO Standard reactivity for aromatic isocyanates Foams, adhesives
Key Observations:

Reactivity : The sulfonyl group in this compound likely enhances electrophilicity compared to 2,3-dichlorophenyl isocyanate, similar to chlorosulfonyl isocyanate’s extreme reactivity due to the electron-withdrawing –SO₂Cl group .

Applications : Sulfonylated isocyanates like chlorosulfonyl isocyanate are favored in synthesizing sulfonamides, while dichlorinated analogs may find niche roles in flame-retardant polymers or agrochemicals due to halogenation .

Reactivity in Polymer Chemistry

  • Polyurethane Synthesis : Unlike phenyl isocyanate, which forms flexible PUs, this compound’s rigid aromatic backbone and sulfonyl group may produce polymers with enhanced thermal resistance and mechanical strength. However, steric effects from chlorine substituents could reduce crosslinking efficiency .
  • Hydrolysis Sensitivity : Chlorosulfonyl isocyanate hydrolyzes explosively with water, whereas this compound’s hydrophobic chlorine substituents may mitigate moisture sensitivity, improving shelf life .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-dichlorobenzenesulfonyl isocyanate, and how do reaction conditions influence yield?

  • The synthesis typically involves sulfonylation of 2,3-dichlorobenzene followed by reaction with phosgene or a safer alternative (e.g., triphosgene). Key factors include:

  • Solvent selection : Polar aprotic solvents like 1,4-dioxane or dichloromethane enhance reactivity .
  • Temperature control : Reactions often proceed at room temperature to avoid decomposition of the isocyanate group .
  • Stoichiometry : Equimolar ratios of reactants minimize side products (e.g., urea formation) .
    • Characterization via IR spectroscopy (N=C=O stretch at ~2250 cm⁻¹) and GC-MS ensures purity .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Safety protocols : Use PPE (gloves, goggles, respirators) due to its toxicity and reactivity with moisture . Store under inert gas (argon/nitrogen) in sealed containers to prevent hydrolysis.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile isocyanate vapors .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • NMR : ¹³C NMR identifies the sulfonyl (δ ~120 ppm) and isocyanate (δ ~125 ppm) groups.
  • IR : Confirms the N=C=O stretch (~2250 cm⁻¹) and sulfonyl S=O stretches (~1350–1150 cm⁻¹) .
  • GC-MS : Detects impurities (e.g., residual solvents) and verifies molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in isocyanate quantification data between GC and titration methods?

  • GC advantages : Indirect methods (e.g., derivatization with n-dibutylamine) offer higher precision and avoid thermal degradation of the isocyanate .
  • Titration limitations : Hydrolysis-sensitive isocyanates may yield false negatives due to moisture interference.
  • Recommendation : Cross-validate using both methods and employ internal standards (e.g., deuterated analogs) for GC .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • The electron-withdrawing sulfonyl and chloro groups activate the isocyanate toward nucleophiles (e.g., amines, alcohols).
  • Kinetic studies : DFT calculations predict enhanced electrophilicity at the isocyanate carbon due to resonance stabilization of the transition state .
  • Experimental validation : Monitor reaction progress via in situ FTIR to track N=C=O consumption .

Q. How does steric hindrance from chloro substituents affect the stability of this compound?

  • The 2,3-dichloro arrangement creates steric bulk, reducing dimerization (uretidine formation) but increasing susceptibility to hydrolysis.
  • Stability testing : Accelerated degradation studies (e.g., exposure to humidity) combined with HPLC analysis quantify hydrolysis products .

Q. What computational models predict the electronic effects of substituents on the reactivity of benzenesulfonyl isocyanates?

  • DFT/Molecular modeling : Calculate Fukui indices to identify electrophilic sites or Hammett constants to correlate substituent effects with reaction rates .
  • Case study : Compare 2,3-dichloro derivatives with 4-cyano analogs to assess electronic contributions to reactivity .

Methodological Notes

  • Data analysis : Use multivariate statistics (e.g., PCA) to correlate reaction parameters (temperature, solvent polarity) with yield .
  • Safety compliance : Align handling protocols with REACH and OSHA guidelines for isocyanates .

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